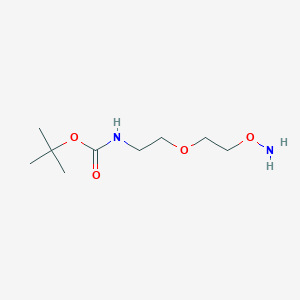

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H20N2O4 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-aminooxyethoxy)ethyl]carbamate |

InChI |

InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-4-5-13-6-7-14-10/h4-7,10H2,1-3H3,(H,11,12) |

InChI Key |

OJLBSVSNWILDCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCON |

Origin of Product |

United States |

Foundational & Exploratory

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate CAS 153086-78-3 properties

An In-depth Technical Guide to tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS 153086-78-3)[1][2]

Executive Summary

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate , widely identified by its CAS number 153086-78-3 , is a critical heterobifunctional polyethylene glycol (PEG) linker used extensively in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2] Often referred to in industry catalogs as PROTAC Linker 13 or N-Boc-2,2'-(ethylenedioxy)diethylamine , this compound features a primary amine on one terminus and a Boc-protected amine on the other, separated by a hydrophilic PEG2 spacer.[2]

Critical Nomenclature Note: The title of this request refers to "aminooxy," a functional group containing an oxygen-nitrogen bond (-O-NH₂).[2] However, CAS 153086-78-3 uniquely identifies the aminoethoxy derivative (containing a standard carbon-nitrogen amine bond, -O-CH₂-CH₂-NH₂).[2]

-

CAS 153086-78-3: tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Diamine Linker).[1][2]

-

CAS 1596369-00-4: tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate (Aminooxy Linker).[2][3]

To ensure scientific integrity and adherence to the unique identifier provided, this guide focuses exclusively on the properties and applications of CAS 153086-78-3 (The Diamine Linker) .

Chemical Identity & Physicochemical Properties

This compound serves as a "flexible bridge" in medicinal chemistry, providing water solubility and spatial separation between two ligands without introducing significant steric bulk.

Key Properties Table

| Property | Specification |

| CAS Number | 153086-78-3 |

| IUPAC Name | tert-Butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |

| Common Synonyms | N-Boc-2,2'-(ethylenedioxy)diethylamine; PROTAC Linker 13; N-Boc-PEG2-amine |

| Molecular Formula | C₁₁H₂₄N₂O₄ |

| Molecular Weight | 248.32 g/mol |

| Physical State | Colorless to pale yellow liquid or semi-solid |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Miscible with water |

| Boiling Point | ~350°C (Predicted) |

| Density | ~1.01 g/cm³ |

| pKa | ~9.5 (Primary Amine), ~11.0 (Carbamate, theoretical) |

| Storage | -20°C, Hygroscopic (Store under inert gas) |

Structural Visualization

The following diagram illustrates the functional zones of the molecule: the Reactive Warhead (Primary Amine), the Solubility Engine (PEG Spacer), and the Protective Shield (Boc Group).[2]

Mechanism of Action in Bioconjugation

The utility of CAS 153086-78-3 lies in its orthogonal reactivity .[2] It allows for the sequential conjugation of two different functional molecules (e.g., an E3 ligase ligand and a target protein ligand).[2][4][5]

The Amide Coupling Pathway

The free primary amine is a potent nucleophile at neutral to basic pH (7.5–8.5).[2] It reacts rapidly with activated esters (NHS esters, TFP esters) or carboxylic acids (with coupling agents like HATU/EDC) to form stable amide bonds.

The Boc Deprotection Switch

The tert-butyloxycarbonyl (Boc) group is stable under basic and nucleophilic conditions, protecting the second amine during the first conjugation step.[2] It is selectively removed using acidic conditions (TFA or HCl in Dioxane), liberating the second amine for the final conjugation.[2]

PROTAC Synthesis Workflow

Experimental Protocols

These protocols are designed to be self-validating . Each step includes a checkpoint to ensure the reaction has proceeded correctly before moving forward.

Protocol A: Coupling to NHS-Ester Ligand

Objective: Attach the linker to the first ligand (e.g., Thalidomide derivative or VHL ligand).[2]

Materials:

-

Ligand-NHS ester (1.0 equiv)[2]

-

CAS 153086-78-3 (1.2 equiv)[2]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

-

Anhydrous DMF or DCM

Procedure:

-

Dissolution: Dissolve the Ligand-NHS ester in anhydrous DMF (concentration ~0.1 M).

-

Addition: Add DIPEA followed by CAS 153086-78-3.[2]

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

-

Validation Checkpoint (TLC/LCMS):

-

Success Criteria: Disappearance of the NHS-ester peak (LCMS) and appearance of the product mass [M+H]+ = (Ligand Mass + 248.32 - H₂O).[2]

-

-

Workup: Dilute with EtOAc, wash with water/brine to remove unreacted PEG and DIPEA. Dry over Na₂SO₄.[6][7]

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Boc Deprotection

Objective: Remove the protective group to expose the second amine.[2]

Materials:

-

Boc-Protected Intermediate (from Protocol A)[2]

-

Trifluoroacetic Acid (TFA)[2]

-

Dichloromethane (DCM)[2]

Procedure:

-

Preparation: Dissolve the intermediate in DCM (10 mL per gram).

-

Acidification: Add TFA slowly to achieve a 1:4 TFA:DCM ratio (v/v).

-

Reaction: Stir at RT for 1–2 hours. Note: Monitor CO₂ evolution.

-

Validation Checkpoint (LCMS):

-

Success Criteria: Mass shift of -100 Da (Loss of Boc group: C₅H₉O₂).[2]

-

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

-

Storage: The product is now a TFA salt. Store at -20°C or use immediately.

Quality Control & Analytics

To ensure the integrity of the linker before use, the following analytical parameters must be verified.

1H NMR Interpretation (CDCl₃, 400 MHz)

-

δ 1.44 ppm (s, 9H): The characteristic singlet of the tert-butyl (Boc) group.[2]

-

δ 3.30–3.65 ppm (m, ~8H): The PEG backbone protons (-OCH₂CH₂O-).[2]

-

δ 5.0–5.2 ppm (br s, 1H): The carbamate NH proton.

Storage & Stability

-

Hygroscopicity: The ether oxygens in the PEG chain attract moisture.[2] Store in a desiccator.

-

Oxidation: While relatively stable, long-term exposure to air can lead to peroxide formation in the PEG chain.[2] Store under Argon or Nitrogen.

-

Safety: Irritant to skin and eyes.[2][8][9] Handle with gloves and eye protection.[8][10]

References

-

PubChem. Compound Summary for CID 9881394 (CAS 153086-78-3).[2] National Library of Medicine.[2] Available at: [Link][2]

Sources

- 1. 153086-78-3|tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Medchemexpress LLC HY-W008474 100mg Medchemexpress, PROTAC Linker 13 CAS:153086-78-3 | Fisher Scientific [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

Synonyms for tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate in literature

An In-Depth Technical Guide to the Nomenclature and Application of Boc-Protected Aminooxy-PEG Linkers

Abstract

In the landscape of modern bioconjugation and drug development, precision and control are paramount. Bifunctional linkers are central to this, enabling the site-specific connection of molecules to create complex architectures like Antibody-Drug Conjugates (ADCs). This guide focuses on tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate and its homologous series of polyethylene glycol (PEG) linkers. We will deconstruct its nomenclature, explore the fundamental chemistry of its constituent parts—the acid-labile Boc protecting group and the chemoselective aminooxy warhead—and provide practical, field-tested protocols for its application. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the power of oxime ligation for creating advanced therapeutics and research tools.

Decoding the Nomenclature: A Guide to Synonyms and Identifiers

The name tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate precisely describes a molecule with a single aminooxy group, a Boc-protected amine, and a short, two-unit ethylene glycol spacer. However, the scientific literature and commercial catalogs employ a variety of synonyms, which can lead to ambiguity. Understanding these naming conventions is critical for sourcing the correct reagent.

The core confusion arises from the length of the PEG spacer. The nomenclature often uses "PEGn" where 'n' denotes the number of repeating oxyethylene units.

Diagram: Structural Components of Boc-Aminooxy-PEG Linkers

Caption: Figure 1. Key functional components of the linker.

The following table clarifies the synonyms for the target molecule and its common, longer-chain analogs. It is crucial to verify the CAS number when sourcing these reagents to ensure the correct PEG spacer length.

| Category | Synonym / Name | CAS Number | Molecular Formula | Notes |

| IUPAC / Systematic | tert-butyl N-[2-(2-aminooxy)ethoxy]ethyl]carbamate | 192130-33-9 (often cited but less common) | C₉H₂₀N₂O₄ | The specific molecule in the topic query. Contains a single ethoxy unit in the spacer. |

| tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate[1][2][3] | 153086-78-3[1][2][3][4] | C₁₁H₂₄N₂O₄ | This is a different, yet commonly used molecule. It has a longer PEG2 spacer. | |

| tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate[5][6] | 101187-40-0[5][6] | C₁₃H₂₈N₂O₅ | A longer PEG3 analog, offering increased hydrophilicity. | |

| Common Abbreviations | Boc-AEO-NH2 | Varies | Varies | "AEO" stands for Amino-Ethoxy-Oxy. The specific structure must be confirmed. |

| Boc-NH-PEG2-C2-NH2[1][3] | 153086-78-3 | C₁₁H₂₄N₂O₄ | Refers to the PEG2 version. | |

| NH2-PEG3-C2-NH-Boc[5][6] | 101187-40-0 | C₁₃H₂₈N₂O₅ | Refers to the PEG3 version. | |

| Supplier-Specific | N-Boc-3,6-dioxa-1,8-octanediamine[1][2] | 153086-78-3 | C₁₁H₂₄N₂O₄ | Refers to the PEG2 version. |

| N-Boc-2,2'-(ethylenedioxy)diethylamine[1][2] | 153086-78-3 | C₁₁H₂₄N₂O₄ | Refers to the PEG2 version. | |

| N-Boc-1,11-diamino-3,6,9-trioxaundecane[6] | 101187-40-0 | C₁₃H₂₈N₂O₅ | Refers to the PEG3 version. |

The Core Chemistry: A Tale of Two Ends

The utility of this linker family stems from the orthogonal reactivity of its two termini. The Boc-protected amine is stable under a wide range of conditions but can be cleanly removed with acid, while the aminooxy group is poised for a specific reaction with carbonyls.

The Boc Protecting Group: A Gateway to Reactivity

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[7][8] Its function is to render the primary amine non-nucleophilic, preventing it from participating in undesired side reactions during synthesis or modification of other parts of a molecule.

The key to its utility is its lability under anhydrous acidic conditions.[9] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the deprotected primary amine.[8] This clean decomposition is a significant advantage, as the byproducts are volatile and easily removed.

Diagram: Boc Deprotection Mechanism

Caption: Figure 2. Acid-catalyzed removal of the Boc group.

Protocol: Boc Group Deprotection

-

Preparation: Dissolve the Boc-protected aminooxy linker in anhydrous dichloromethane (DCM) at a concentration of 0.1 M in a clean, dry glass vial.

-

Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 1:1 DCM:TFA mixture). Causality Note: TFA is a strong, volatile acid that effectively protonates the Boc group without introducing water, which could cause side reactions.

-

Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. Effervescence (CO₂) may be observed.

-

Workup: Remove the TFA and DCM under reduced pressure (rotary evaporation). The resulting salt of the deprotected amine can often be used directly in the next step or purified further if necessary.

The Aminooxy Group: The Engine of Oxime Ligation

The terminal aminooxy group (-ONH₂) is the reactive "warhead" of the linker. It engages in a highly chemoselective and bioorthogonal reaction with aldehydes or ketones to form a stable oxime bond (C=N-O).[10][11] This reaction, known as oxime ligation, is a cornerstone of modern chemical biology because it can proceed in aqueous environments and in the presence of a vast excess of other biological functional groups, making it ideal for modifying complex biomolecules.[11][12]

The reaction rate is pH-dependent, with an optimal range typically between pH 4.5 and 7.[13] At neutral pH, the reaction can be slow. The inclusion of a nucleophilic catalyst, most commonly aniline, can dramatically accelerate oxime formation, enabling efficient conjugation at physiological pH.[13][14]

Applications in Advanced Bioconjugation

The unique properties of Boc-aminooxy-PEG linkers make them indispensable tools for constructing sophisticated biomolecular conjugates.

Antibody-Drug Conjugates (ADCs)

A primary application is in the field of ADCs, where a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific cancer cell antigen.[10] To use an aminooxy linker, the antibody is first modified to introduce a carbonyl (aldehyde or ketone) handle. This is often achieved by oxidizing a carbohydrate moiety on the antibody or by genetically encoding a non-canonical amino acid that can be converted to a carbonyl. The deprotected aminooxy-linker-payload is then reacted with the modified antibody to form the final, precisely constructed ADC.[]

Diagram: Role of the Linker in an ADC

Caption: Figure 3. Schematic of an Antibody-Drug Conjugate.

Peptide and Protein Labeling

These linkers are widely used to attach fluorescent dyes, biotin tags, or other probes to proteins and peptides.[16] By introducing a single aldehyde or ketone at a specific site on a protein (e.g., via enzymatic modification or genetic code expansion), the aminooxy-functionalized probe can be attached with high precision, enabling detailed studies of protein function, localization, and interaction.

Experimental Protocol: General Oxime Ligation

This protocol describes a general method for conjugating a deprotected aminooxy-PEG-functionalized molecule (e.g., a dye) to an aldehyde-bearing protein.

Materials:

-

Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Deprotected aminooxy-PEG linker reagent (as the TFA salt from the protocol in section 2.1).

-

Aniline stock solution: 1 M aniline in DMSO.

-

Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.0.

-

DMSO (anhydrous).

Workflow:

Diagram: Experimental Workflow for Oxime Ligation

Caption: Figure 4. Step-by-step bioconjugation process.

Procedure:

-

Protein Preparation: Prepare a solution of the aldehyde-modified protein at a concentration of 5-10 mg/mL in the Reaction Buffer.

-

Linker Preparation: Dissolve the deprotected aminooxy-PEG reagent in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Conjugation Reaction:

-

To the protein solution, add the aminooxy-PEG stock solution to achieve a final molar excess of 20-50 fold over the protein. Causality Note: A molar excess drives the reaction equilibrium towards product formation.

-

Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-20 mM. Causality Note: Aniline acts as a nucleophilic catalyst, forming a reactive anilinium imine intermediate that is more susceptible to attack by the aminooxy group, thereby accelerating the reaction at neutral pH.[13]

-

-

Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 2-4 hours or at 4°C overnight.

-

Purification: Remove the excess unreacted linker and catalyst using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Conclusion

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate and its PEGylated homologs are powerful and versatile tools in the arsenal of the modern biochemist and drug developer. Their success lies in a robust design: an acid-cleavable protecting group that unveils a highly chemoselective reactive group for oxime ligation. By understanding the nuances of their nomenclature, the underlying chemical principles, and the established protocols for their use, researchers can confidently and precisely engineer complex biomolecular systems to push the boundaries of science and medicine. The critical takeaway for any practitioner is the imperative to confirm the exact structure, particularly the PEG spacer length via its CAS number, to ensure experimental reproducibility and success.

References

-

PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Kulkarni, C., et al. (2012). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Nature Protocols, 7(4), 686-702. Retrieved from [Link]

-

McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. ACS Chemical Biology, 9(10), 2320-2330. Retrieved from [Link]

-

Molbase. (n.d.). CAS 192130-34-0. Retrieved from [Link]

-

MacDonald, J. I., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2854. Retrieved from [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

-

MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (2006). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 3(5), 352-355. Retrieved from [Link]

-

Truong, V. X., & Boyer, C. (2016). The emergence of oxime click chemistry and its utility in polymer science. Polymer Chemistry, 7(24), 3948-3958. Retrieved from [Link]

-

Crisalli, P., & Kool, E. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Journal of Organic Chemistry, 78(3), 1184-1189. Retrieved from [Link]

-

MilliporeSigma. (n.d.). N-Boc- 2,2′-(ethylenedioxy)diethylamine, 1 X 1 g (89761-1G-F). Retrieved from [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

Sources

- 1. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥95.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. a2bchem.com [a2bchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Lab Reporter [fishersci.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 16. biotium.com [biotium.com]

A Senior Application Scientist's Guide to Short-Chain Aminooxy-PEG Linkers: A Comparative Analysis of Boc-aminooxy-PEG2-amine and Boc-aminooxy-PEG3-amine

Abstract

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate linker is a critical determinant of a conjugate's ultimate success. This in-depth technical guide provides a comprehensive analysis of two discrete, short-chain heterobifunctional linkers: Boc-aminooxy-PEG2-amine and Boc-aminooxy-PEG3-amine. Moving beyond a simple product description, this whitepaper delves into the core chemical principles, subtle structural differences, and profound functional consequences of altering the polyethylene glycol (PEG) spacer by a single ethylene glycol unit. We will explore the causal relationships between linker length and critical bioconjugate properties such as steric hindrance, solubility, and pharmacokinetic implications. This guide is designed to empower scientists with the field-proven insights necessary to make informed decisions in the design and synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Foundational Principles of Boc-Protected Aminooxy PEG Linkers

Boc-aminooxy-PEG-amine linkers are precision tools engineered for the stepwise, controlled conjugation of two distinct molecular entities. Their architecture is elegantly tripartite, with each component serving a deliberate and vital function in the bioconjugation workflow.[1]

-

The Boc (tert-Butyloxycarbonyl) Protecting Group: This acid-labile group acts as a temporary shield for the highly reactive aminooxy terminus.[1] Its stability under a wide array of non-acidic conditions is paramount, as it permits the selective reaction of the terminal amine group without premature engagement of the aminooxy function.[1] This strategic protection enables a controlled, sequential conjugation strategy, which is fundamental to the synthesis of complex bioconjugates.[1]

-

The Aminooxy Group (-O-NH₂): The heart of this linker's utility lies in the aminooxy group's chemoselective reactivity. It undergoes a highly efficient and specific reaction with aldehydes or ketones to form an exceptionally stable oxime bond (-O-N=C).[2] This bioorthogonal reaction, known as oxime ligation, proceeds under mild, aqueous conditions, making it ideally suited for the modification of sensitive biomolecules.[1] The resultant oxime linkage is markedly more stable than corresponding imine or hydrazone bonds, a critical attribute for maintaining conjugate integrity in vivo.[1]

-

The Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer that serves as the bridge between the two reactive termini.[] The inclusion of a PEG spacer confers several advantageous properties to the final bioconjugate, including enhanced aqueous solubility, a reduction in immunogenicity, and improved pharmacokinetic profiles.[][5] The discrete and defined length of these short-chain PEGs (e.g., PEG2, PEG3) allows for precise control over the spatial separation between the conjugated molecules.[6]

The selection of a specific linker is therefore a critical design choice, predicated on the desired spacer length, solubility requirements, and the chemical nature of the molecules to be conjugated.[1]

The Core Distinction: A Single Ethylene Glycol Unit

The fundamental difference between Boc-aminooxy-PEG2-amine and Boc-aminooxy-PEG3-amine lies in the length of the hydrophilic PEG spacer. The PEG2 linker incorporates two ethylene glycol units, while the PEG3 linker contains three. While seemingly minor, this single-unit difference has significant implications for the physicochemical properties and, consequently, the functional behavior of the resulting bioconjugate.

Quantitative Physicochemical Properties

The addition of a single ethylene glycol unit directly impacts the linker's molecular weight, formula, and calculated length. These seemingly small changes can have a cascading effect on the properties of the final conjugate.

| Property | Boc-aminooxy-PEG2-amine | Boc-aminooxy-PEG3-amine | Rationale for Difference |

| Molecular Formula | C₁₁H₂₄N₂O₅[7] | C₁₃H₂₈N₂O₆[2] | Addition of a C₂H₄O unit. |

| Molecular Weight | 264.32 g/mol [7] | 308.4 g/mol [2] | The mass of one ethylene glycol unit (approx. 44.05 g/mol ). |

| CAS Number | 252378-69-1[7][8] | 1235514-18-7[2] | Unique identifiers for distinct chemical compounds. |

| Calculated Spacer Arm Length | ~10.1 Å | ~13.8 Å | Each -(CH₂CH₂O)- unit adds approximately 3.5-3.7 Å to the linker length. |

Functional Implications of Linker Length

The choice between a PEG2 and a PEG3 linker is a strategic decision driven by the specific requirements of the biological system and the nature of the conjugated molecules.

-

Steric Hindrance: The longer PEG3 spacer provides greater spatial separation between the conjugated molecules. This can be advantageous when conjugating bulky entities, such as an antibody and a large payload, as it can minimize steric hindrance that might otherwise impair the binding affinity or biological activity of the antibody.[6][9] Conversely, in applications where a more compact conjugate is desired, or when linking smaller molecules, the shorter PEG2 linker may be preferable.[10]

-

Solubility and Aggregation: PEG linkers are instrumental in enhancing the aqueous solubility of hydrophobic payloads, a common challenge in ADC development.[][11] While both PEG2 and PEG3 linkers improve hydrophilicity, the longer PEG3 chain can provide a more substantial "hydration shell," offering a greater solubilizing effect for highly lipophilic drugs and reducing the propensity for aggregation.[5]

-

Pharmacokinetics (PK): The hydrodynamic radius of a bioconjugate influences its renal clearance and circulation half-life.[10] While the difference between a PEG2 and PEG3 linker may have a modest impact on the PK profile of a large molecule like an antibody, the general trend is that longer PEG chains lead to slower clearance and extended half-life.[12][13] In applications requiring rapid clearance, a shorter linker like PEG2 might be favored. Conversely, for therapies benefiting from prolonged exposure, the slightly longer circulation time afforded by a PEG3 linker could be beneficial.[10][14]

-

In Vivo Efficacy: The interplay of steric hindrance, solubility, and pharmacokinetics culminates in the overall in vivo efficacy. Studies have shown that for some ADCs, longer PEG linkers can lead to improved efficacy in animal models, likely due to better PK profiles and reduced off-target toxicity.[12][14] However, this is not a universal rule; the optimal linker length must be determined empirically for each specific conjugate, as excessive linker length can sometimes decrease potency by sterically shielding the payload from its target.[9][10]

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-aminooxy-PEG-amine linker. The workflow is designed as a self-validating system, with checkpoints to ensure the success of each critical step.

Protocol 1: Boc Deprotection of the Linker-Amine

Causality: The removal of the Boc group is the critical first step to unmask the reactive aminooxy functionality. This must be accomplished quantitatively without degrading the rest of the molecule. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the standard, highly efficient reagent system for this transformation.

-

Materials:

-

Boc-aminooxy-PEG(2 or 3)-amine linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon atmosphere

-

Ice bath

-

Rotary evaporator

-

-

Methodology:

-

Under an inert atmosphere, dissolve the Boc-protected linker in anhydrous DCM (e.g., 0.1 M concentration).

-

Cool the solution to 0°C using an ice bath. This mitigates potential side reactions from the exothermic addition of acid.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

-

Validation Checkpoint: Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product is more polar and will exhibit a lower Rf on TLC or an earlier elution time on reverse-phase LC. The mass spectrum should confirm the loss of the Boc group (100.12 Da).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

To ensure complete removal of residual TFA, which can interfere with subsequent reactions, co-evaporate the residue with toluene (3 x 10 mL). The resulting deprotected aminooxy-PEG-amine TFA salt is often used directly in the next step.

-

Protocol 2: Generation of Aldehyde Groups on an Antibody

Causality: To enable oxime ligation, reactive carbonyl (aldehyde) groups must be introduced onto the antibody. A well-controlled and site-specific method involves the mild oxidation of the carbohydrate moieties located in the Fc region of the antibody using sodium periodate (NaIO₄). This preserves the integrity of the antigen-binding sites.

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Sodium meta-periodate (NaIO₄) solution

-

Desalting column (e.g., Sephadex G-25)

-

Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

-

-

Methodology:

-

Exchange the antibody into the conjugation buffer (pH 5.5) using a desalting column or buffer exchange spin column. The slightly acidic pH is optimal for the periodate oxidation reaction.

-

Cool the antibody solution to 4°C.

-

Prepare a fresh solution of NaIO₄ in the conjugation buffer.

-

Add the NaIO₄ solution to the antibody to a final concentration of 1-10 mM. The exact concentration should be optimized to control the number of aldehyde groups generated.

-

Incubate the reaction for 30 minutes at 4°C in the dark, as periodate is light-sensitive.

-

Validation Checkpoint: Quench the reaction by adding a molar excess of a diol, such as propylene glycol or ethylene glycol, to consume any remaining periodate.

-

Immediately purify the oxidized antibody using a desalting column, exchanging it into a neutral buffer (e.g., PBS, pH 6.5-7.5) to remove excess reagents and prepare for the ligation step.

-

Protocol 3: Oxime Ligation for Final ADC Synthesis

Causality: This final step brings together the two activated components. The nucleophilic aminooxy group on the linker-payload construct attacks the electrophilic aldehyde on the antibody, forming the stable oxime bond. The reaction pH is critical; while slightly acidic conditions (pH ~4.5) are fastest, physiological pH (6.5-7.5) is often used to maintain antibody stability, sometimes with the addition of a catalyst like aniline to accelerate the reaction.

-

Materials:

-

Oxidized antibody from Protocol 3.2

-

Deprotected aminooxy-PEG(2 or 3)-payload from Protocol 3.1

-

Conjugation buffer (e.g., PBS, pH 7.0)

-

Aniline (optional catalyst)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

-

-

Methodology:

-

Dissolve the deprotected aminooxy-PEG-payload in the conjugation buffer.

-

Add the linker-payload solution to the oxidized antibody solution. A 10-20 fold molar excess of the linker-payload over the antibody is a typical starting point to drive the reaction to completion.

-

If catalysis is required, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.

-

Incubate the reaction for 2-16 hours at room temperature or 4°C, with gentle shaking and protected from light.

-

Validation Checkpoint: Monitor the progress of the conjugation by Hydrophobic Interaction Chromatography (HIC), which can resolve species with different drug-to-antibody ratios (DAR). Alternatively, Mass Spectrometry (MS) of the intact or reduced ADC can confirm the covalent addition of the linker-payload.

-

Once the desired level of conjugation is achieved, purify the ADC from excess linker-payload and other reagents using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

The final ADC should be characterized for DAR, aggregation, purity, and functional activity.

-

Conclusion and Future Perspectives

The choice between Boc-aminooxy-PEG2-amine and Boc-aminooxy-PEG3-amine is a nuanced decision that extends beyond mere structural variation. It is a strategic choice that directly influences the steric, solubility, and pharmacokinetic properties of the resulting bioconjugate. The PEG2 linker offers a more compact design, which can be advantageous for minimizing steric hindrance in certain contexts. The PEG3 linker, with its additional ethylene glycol unit, provides enhanced hydrophilicity and greater spatial separation, which can be critical for accommodating bulky payloads and improving in vivo performance.

The protocols outlined in this guide provide a robust and self-validating framework for the successful application of these linkers in ADC synthesis. As the field of bioconjugation continues to advance, the rational selection of discrete, short-chain PEG linkers will remain a cornerstone of designing next-generation therapeutics with optimized safety and efficacy profiles. The principles discussed herein provide the authoritative grounding for scientists to make informed, causality-driven decisions in their research and development endeavors.

References

-

Kim, E. J., Kim, Y., & Lee, S. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1695–1708. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20759444, t-Boc-Aminooxy-PEG2-amine. Retrieved from [Link]

- Hatanaka, Y., Hashimoto, M., & Kanaoka, Y. (1994). A novel biotinylated heterobifunctional cross-linking reagent bearing an aromatic diazirine. Bioorganic & Medicinal Chemistry, 2(12), 1367-1373.

-

Zhao, P., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]

-

Wang, K. C., et al. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLoS ONE, 8(7), e68850. Retrieved from [Link]

-

Frantz, S. W., et al. (1996). Pharmacokinetics of ethylene glycol. I. Plasma disposition after single intravenous, peroral, or percutaneous doses in female Sprague-Dawley rats and CD-1 mice. Drug Metabolism and Disposition, 24(8), 911-921. Retrieved from [Link]

-

MolecularCloud. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

-

Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. t-Boc-Aminooxy-PEG3-amine, 1235514-18-7 | BroadPharm [broadpharm.com]

- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 6. precisepeg.com [precisepeg.com]

- 7. t-Boc-Aminooxy-PEG2-amine | C11H24N2O5 | CID 20759444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. purepeg.com [purepeg.com]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. dovepress.com [dovepress.com]

Solubility of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate in Organic Solvents

[1][2][3]

Executive Summary

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate is a heterobifunctional polyethylene glycol (PEG) linker widely used in bioconjugation, Proteolysis Targeting Chimera (PROTAC) synthesis, and antibody-drug conjugate (ADC) development.[1][2][3][4] Its structure features a lipophilic Boc-protected amine , a hydrophilic PEG spacer , and a highly reactive aminooxy group .[1][2][3]

Understanding its solubility landscape is critical because the aminooxy moiety is chemically distinct: it is highly nucleophilic toward aldehydes and ketones (forming oxime bonds) but can be prone to aggregation or degradation if mishandled. This guide provides a definitive solubility matrix, experimental protocols for stock solution preparation, and critical solvent incompatibility warnings.

Physicochemical Profile & Structural Analysis

To predict and manipulate solubility, one must understand the competing forces within the molecule.

-

Lipophilic Domain: The tert-butyloxycarbonyl (Boc) group provides significant solubility in organic solvents (DCM, THF) but limits water solubility.[1][2][3]

-

Hydrophilic Domain: The ethoxy (PEG) units introduce amphiphilic character, allowing solubility in polar aprotic solvents and moderate aqueous compatibility.[1][3]

-

Reactive Domain: The aminooxy (

) group is polar and basic.[1][3] Crucially, it dictates solvent exclusion (e.g., no ketones).[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | ~220.27 g/mol (varies slightly by specific isomer/salt form) |

| Physical State | Typically a colorless to pale yellow oil or low-melting solid.[1][3] |

| Polarity | Amphiphilic (LogP ~0.4–0.8).[1][3] |

| Hygroscopicity | Moderate to High (due to PEG chain).[1][3] |

Solubility Landscape

The following data synthesizes empirical observations for Boc-PEG-aminooxy linkers.

Primary Solvents (High Solubility)

These are the recommended solvents for preparing stock solutions (>50 mM).[1][3]

-

DMSO (Dimethyl Sulfoxide): The gold standard.[1][3] Dissolves the compound readily (>100 mg/mL). Used for biological applications because it is miscible with aqueous buffers.

-

DMF (Dimethylformamide): Excellent solubility.[1][3] Preferred for solid-phase synthesis or hydrophobic reactions.

-

DCM (Dichloromethane): Excellent solubility.[1][3] Ideal for synthetic organic chemistry (e.g., coupling reactions) and extraction.

-

THF (Tetrahydrofuran): Good solubility.[1][3] Useful for reactions requiring non-nucleophilic bases.

Secondary Solvents (Moderate/Conditional Solubility)

-

Acetonitrile: Soluble.[3][5] Often used in HPLC purification.

-

Methanol/Ethanol: Soluble.[3] Caution: While soluble, protic solvents can sometimes interfere with specific downstream coupling reactions or promote hydrogen bonding aggregation.[3]

-

Water/PBS: Moderate.[3] The Boc group limits direct aqueous solubility. It is best to dissolve in DMSO first, then dilute into water (up to ~10-20% DMSO final concentration) to prevent precipitation.[1][3]

Critical Non-Solvents & Incompatibilities

-

Acetone / Ketones: STRICTLY FORBIDDEN. The aminooxy group will react rapidly with acetone to form an oxime, destroying the reagent.[1][3]

-

Hexanes / Heptane: Insoluble.[3] Used to precipitate the compound during purification.

-

Diethyl Ether: Poor solubility.[3] Often used for trituration.

Solubility Matrix Table

| Solvent Class | Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO | Excellent (+++++) | Best for stock solutions & bio-assays.[1][2][3] |

| Polar Aprotic | DMF | Excellent (++++) | Best for chemical synthesis.[1][2][3] |

| Chlorinated | DCM | Excellent (++++) | Best for workup/extraction.[1][2][3] |

| Polar Protic | Methanol | Good (+++) | Good for transfers; watch reactivity.[1][2][3] |

| Ketones | Acetone | REACTIVE (X) | DO NOT USE. Forms oxime byproduct.[1][2][3] |

| Non-Polar | Hexane | Insoluble (-) | Used for precipitation/washing.[1][2][3] |

| Aqueous | Water | Limited (+) | Requires organic co-solvent (DMSO).[1][2][3] |

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution

This protocol ensures a stable, high-concentration stock for downstream dilution.

Reagents:

-

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate (Solid/Oil).[1][2][3][4]

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

Workflow:

-

Calculate Mass: Determine the mass required. For 1 mL of 100 mM stock (MW ~220.27 g/mol ):

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display"> -

Weighing: Weigh ~22 mg of the compound into a clean, dry glass vial. (Note: If the compound is an oil, density is approx 1.1 g/mL; volumetric transfer is possible but gravimetric is more precise).

-

Dissolution: Add 1 mL of Anhydrous DMSO.

-

Mixing: Vortex gently for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Aqueous Dilution for Bioconjugation

Objective: React the linker with an aldehyde-modified protein.[1][3]

-

Buffer Prep: Prepare a coupling buffer (e.g., 100 mM Sodium Acetate, pH 6.5, or PBS pH 7.4). Note: Acidic pH (4.5-6.[1][3]5) accelerates oxime formation.[1][2][3]

-

Dilution: Slowly add the DMSO stock solution to the protein solution while vortexing.

-

Limit: Ensure final DMSO concentration is <10% (or typically <5% for sensitive proteins).

-

Observation: If the solution turns cloudy, the linker has precipitated. Increase DMSO concentration or reduce linker concentration.

Visualizations

Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended application.

Caption: Decision tree for solvent selection based on experimental intent. Note the critical warning against ketones.

Oxime Ligation Workflow

This diagram illustrates the mechanism where solubility plays a key role.

Caption: Workflow for oxime ligation. The linker must be dissolved in a compatible organic solvent before addition to the aqueous reaction.[3]

Stability & Storage

-

Temperature: Store neat compound at -20°C.

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the aminooxy group.[1][3]

-

Solution Stability:

-

DMSO/DMF: Stable for weeks at -20°C if kept dry.

-

Water/Buffer: Unstable over long periods (hydrolysis risk of Boc, though slow; aminooxy oxidation).[3] Prepare fresh.

-

References

-

BenchChem. t-Boc-Aminooxy-PEG4-amine: An In-depth Technical Guide to Solubility and Stability. Retrieved from .[1][3]

-

BroadPharm. Aminooxy-PEG3-NH-Boc Product Information & SDS. Retrieved from .[1][3]

-

MedChemExpress. Boc-Aminooxy-PEG4-NH2 Solubility and Technical Data. Retrieved from .[1][3]

-

PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate (Compound Summary). National Library of Medicine. Retrieved from .[1][3]

-

Sigma-Aldrich. Heterobifunctional PEG Linkers: Solubility and Handling Guide. Retrieved from .[1][2][3]

Sources

- 1. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. t-Boc-Aminooxy-PEG2-amine | C11H24N2O5 | CID 20759444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Technical Safety & Application Guide: Boc-aminooxy-PEG2-amine

Executive Summary & Molecular Identity

This guide transcends the standard Safety Data Sheet (SDS) by integrating critical safety parameters with high-level application logic. Boc-aminooxy-PEG2-amine is a specialized heterobifunctional linker used primarily in the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its value lies in its orthogonality : it possesses a primary amine (reactive to NHS esters/acids) and a Boc-protected aminooxy group (precursor to aldehyde-reactive oxime ligation).

Physicochemical Profile[1][2][3][4][5]

| Parameter | Specification | Technical Note |

| Chemical Name | tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamate | IUPAC nomenclature defines the specific PEG chain length. |

| CAS Number | 252378-69-1 | Essential for regulatory filing and inventory tracking. |

| Molecular Formula | C₁₁H₂₄N₂O₅ | |

| Molecular Weight | 264.32 g/mol | Useful for stoichiometric calculations in conjugation. |

| Physical State | Viscous Liquid or Low-Melting Solid | Often appears as a colorless to light yellow oil. |

| Solubility | DMSO, DMF, DCM, Methanol, Water | Critical: Dissolve in anhydrous DMSO/DMF for NHS-ester coupling to prevent hydrolysis.[1] |

| Purity Grade | ≥ 95% (NMR/HPLC) | High purity required to prevent chain-termination in polymer synthesis. |

Hazard Identification & Safety Logic (E-E-A-T)

While standard GHS codes classify this molecule as an irritant, the causality of these hazards stems from its functional groups.

GHS Classification & Risk Assessment

| Hazard Code | Description | Mechanistic Insight (The "Why") |

| H315 | Causes skin irritation | Amine Basicity: The primary amine is a nucleophile ( |

| H319 | Causes serious eye irritation | Mucosal Reactivity: Direct contact with mucous membranes leads to rapid pH shifts and potential chemical burns. |

| H335 | May cause respiratory irritation | Aerosolization: While low volatility, aerosols generated during pipetting can irritate the upper respiratory tract. |

Critical Handling Protocol (Self-Validating)

To ensure safety, follow this Three-Tier Containment Strategy :

-

Primary Barrier: Use Nitrile gloves (minimum thickness 0.11 mm). Latex is insufficient due to the frequent use of permeating solvents like DCM or DMF in conjunction with this linker.

-

Atmospheric Control: Handle exclusively in a chemical fume hood. The Boc-deprotection step (often using Trifluoroacetic acid - TFA) releases corrosive vapors.

-

Moisture Lock: The reagent is hygroscopic .[2] Absorption of atmospheric water initiates hydrolysis of the Boc group over time or deactivates activated esters in the reaction mixture.

-

Validation: If the liquid appears cloudy or contains precipitate upon warming to room temperature, moisture contamination has occurred.

-

Technical Application: Orthogonal Bioconjugation

The utility of Boc-aminooxy-PEG2-amine lies in its ability to link two distinct biomolecules sequentially.

The Workflow Logic

-

Step A (Amine Coupling): The free primary amine reacts with an activated carboxylic acid (e.g., NHS ester) on "Molecule A". The Boc group remains stable.[3]

-

Step B (Deprotection): Acidic treatment removes the Boc group, exposing the reactive aminooxy moiety.

-

Step C (Oxime Ligation): The exposed aminooxy group reacts with an aldehyde/ketone on "Molecule B" to form a stable oxime bond.

Visualization of Reaction Pathway

Caption: Sequential bioconjugation workflow demonstrating the orthogonality of the amine and aminooxy functional groups.

Validated Experimental Protocols

Protocol A: Coupling to NHS-Ester (Amine Reactivity)

This step attaches the linker to the first payload.

-

Preparation: Dissolve Boc-aminooxy-PEG2-amine in anhydrous DMSO to a concentration of 100 mM.

-

Reaction: Add 1.5 - 2.0 molar equivalents of the linker to the NHS-ester containing molecule (dissolved in PBS or bicarbonate buffer, pH 7.5–8.5).

-

Note: Avoid Tris buffers (primary amines compete).[1]

-

-

Incubation: React for 2–4 hours at Room Temperature (RT) or overnight at 4°C.

-

Purification: Remove excess linker via Desalting Column (for proteins) or HPLC (for small molecules).

Protocol B: Boc Deprotection & Oxime Ligation

This step activates the second end and links the second payload.

-

Deprotection: Treat the intermediate with 20–50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes at RT.

-

Safety: Perform in fume hood. TFA is corrosive.[4]

-

-

Workup: Evaporate TFA/DCM under nitrogen flow. Re-dissolve residue in buffer (pH 4.5–6.0).

-

Ligation: Add the aldehyde-containing target (Molecule B).

-

Catalysis (Optional): Add 10–100 mM aniline to catalyze the reaction, increasing rate by 10–100x at pH 4.5.

-

Result: Formation of an oxime bond (

), which is hydrolytically stable compared to hydrazones.[5]

Storage & Stability Management

Improper storage is the leading cause of experimental failure with PEG linkers.

-

Temperature: Store at -20°C .

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

-

Thawing Protocol: Allow the vial to equilibrate to room temperature before opening .

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the reagent, causing hydrolysis.

-

-

Shelf Life: 12 months if unopened and stored correctly. 3 months for solutions in anhydrous DMSO at -20°C.

Emergency Response (First Aid)

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3][6] Remove contact lenses if present.[3][7] Seek medical attention immediately (alkaline/amine burns can be deceptive).

-

Skin Contact: Wash with non-abrasive soap and water. If redness persists, consult a dermatologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][4][6][7] Call a Poison Control Center.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) if mixed with oxidizers. Clean surface with 5% acetic acid to neutralize residual amines.

References

-

PubChem. (n.d.). Compound Summary: t-Boc-Aminooxy-PEG2-amine (CAS 252378-69-1). National Library of Medicine. Retrieved February 25, 2026, from [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. broadpharm.com [broadpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. cdn.kyberlife.com [cdn.kyberlife.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. carlroth.com [carlroth.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. ruixibiotech.com [ruixibiotech.com]

Suppliers and price comparison for CAS 153086-78-3

Topic: Strategic Sourcing and Technical Validation of CAS 153086-78-3 (N-Boc-PEG2-Amine) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and PROTAC/ADC Developers

Executive Summary

CAS 153086-78-3, systematically known as N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine (or tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate), is a critical heterobifunctional polyethylene glycol (PEG) linker. It is widely employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) .

Unlike commodity chemicals, the sourcing of PEG linkers requires scrutiny of polydispersity (though this specific CAS is a discrete monodisperse PEG) and functional group fidelity . A common failure mode in drug development is the use of "bargain" linkers containing significant di-Boc or free diamine impurities, which lead to statistical mixtures during conjugation, reducing yield and complicating purification.

This guide provides a scientifically grounded pathway for sourcing, pricing, and validating CAS 153086-78-3.

Part 1: Chemical Identity & Critical Quality Attributes (CQA)

Before engaging suppliers, the sourcing scientist must define the material strictly to avoid receiving analogous polymer mixtures.

| Attribute | Specification | Technical Note |

| Common Name | N-Boc-PEG2-Amine | Often referred to as "Boc-NH-PEG2-NH2" in catalogs. |

| CAS Number | 153086-78-3 | Unique identifier for the discrete, monodisperse molecule. |

| Molecular Formula | C₁₁H₂₄N₂O₄ | Exact Mass: 248.17 |

| Molecular Weight | 248.32 g/mol | |

| Physical State | Colorless to light yellow liquid | Warning: If supplied as a solid, suspect high molecular weight contamination or salt formation. |

| Purity Requirement | ≥ 97.0% (GC/HPLC) | Critical impurity: Di-Boc byproduct (inert) or unreacted diamine (cross-linker). |

| Solubility | DMSO, Methanol, DCM | Hygroscopic; must be stored under inert gas (Ar/N₂). |

Part 2: Supplier Landscape & Price Analysis

The market for discrete PEG linkers is tiered. Prices vary significantly based on whether the vendor synthesizes in-house or acts as a re-packager.

Tier 1: Global Catalog Leaders (High Reliability / High Cost)

-

Examples: Sigma-Aldrich (Merck), TCI Chemicals, Fisher Scientific.

-

Profile: Guaranteed CoA, extensive QC (NMR/HPLC), reliable supply chain.

-

Best For: Bench-scale discovery (mg to 5g), GLP-tox studies.

Tier 2: Specialized Building Block Vendors (Balanced)

-

Examples: BLD Pharm, A2B Chem, Combi-Blocks, BroadPharm.

-

Profile: These vendors specialize in heterocycles and linkers. They often offer the best balance of price and purity for scale-up.

-

Best For: Process development, Pilot scale (10g - 100g).

Tier 3: Bulk Manufacturers (Low Cost / High Risk)

-

Examples: Alibaba verified suppliers, regional Chinese CDMOs.

-

Profile: Lowest price, but requires rigorous internal validation (see Part 4).

-

Best For: Commercial manufacturing (>1kg).

Comparative Price Analysis (Estimated Q1 2025)

The following table summarizes current market pricing for Research Grade (97%+) material.

| Supplier Tier | Pack Size | Estimated Price (USD) | Price per Gram | Lead Time |

| Tier 1 (TCI/Sigma) | 1 g | $45 - $65 | $55.00 | Immediate |

| Tier 1 (TCI/Sigma) | 5 g | $160 - $200 | $36.00 | Immediate |

| Tier 2 (A2B/BLD) | 1 g | $12 - $18 | $15.00 | 1-3 Days |

| Tier 2 (A2B/BLD) | 25 g | $90 - $120 | $4.20 | 3-7 Days |

| Tier 2 (A2B/BLD) | 100 g | $350 - $400 | $3.75 | 1-2 Weeks |

| Tier 3 (Bulk) | 1 kg | $1,800 - $2,500 | $2.10 | 2-4 Weeks |

Strategic Insight: For a standard PROTAC campaign requiring ~50g of linker, Tier 2 suppliers offer a ~90% cost reduction compared to Tier 1, with generally acceptable quality.

Part 3: Sourcing Decision Logic

The following diagram illustrates the decision matrix for selecting a supplier based on project phase and risk tolerance.

Figure 1: Strategic sourcing decision tree based on scale and risk tolerance.

Part 4: Technical Validation (The Self-Validating System)

Trusting a Certificate of Analysis (CoA) blindly is a scientific hazard. The following protocol establishes a Self-Validating System to ensure the linker will perform correctly in downstream conjugation.

The "Silent Killer" Impurity Check

The primary synthesis route involves mono-protection of 2,2'-(ethylenedioxy)bis(ethylamine).

-

Risk: If the reaction is not controlled, you get Di-Boc-diamine (useless impurity) or Unreacted Diamine (causes polymerization).

-

Detection: These impurities often co-elute in standard LC-MS methods.

Validation Protocol (Step-by-Step)

Step A: Visual Inspection

-

Expectation: Clear, viscous liquid.

-

Fail Condition: Presence of crystals or white solids (indicates salt formation or high levels of Di-Boc impurity, which is solid).

Step B: ¹H-NMR Verification (The Gold Standard)

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals:

-

Boc Group: Strong singlet at ~1.44 ppm (9H).

-

Methylene Protons: Multiplets at 3.3–3.6 ppm.

-

Integration Ratio: Critical check. The ratio of Boc protons (9H) to the methylene protons adjacent to the free amine (2H) must be exactly 4.5:1.

-

If ratio > 4.5:1: Indicates Di-Boc contamination.

-

If ratio < 4.5:1: Indicates free diamine or loss of Boc.

-

Step C: Functional Titration (Optional but Recommended)

-

Perform a small-scale test reaction with an activated ester (e.g., NHS-fluorescein).

-

Logic: Only the free amine should react. If cross-linking occurs, the material contains free diamine.

Analytical Workflow Diagram

Figure 2: Quality Control workflow emphasizing NMR integration as the primary purity determinant.

Part 5: Handling and Stability

-

Storage: -20°C is standard. The Boc group is acid-labile; avoid storage in acidic environments.

-

Hygroscopicity: PEGs attract water. Store under Nitrogen or Argon.

-

Usage: Allow the bottle to warm to room temperature before opening to prevent water condensation, which can hydrolyze sensitive esters in downstream reactions.

References

-

TCI Chemicals. Product Specification: N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine (CAS 153086-78-3).[1][2][3] Retrieved from

-

A2B Chem. Catalog Entry: Tert-Butyl (2-(2-(2-Aminoethoxy)Ethoxy)Ethyl)Carbamate.[4][1][2][3][5][6] Retrieved from

-

Fisher Scientific. CAS 153086-78-3 Product Search Results.[2] Retrieved from [2]

-

BLD Pharm. Building Block Catalog: CAS 153086-78-3. Retrieved from

Sources

- 1. N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine | 153086-78-3 | TCI AMERICA [tcichemicals.com]

- 2. CAS RN 153086-78-3 | Fisher Scientific [fishersci.com]

- 3. N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine | 153086-78-3 | TCI AMERICA [tcichemicals.com]

- 4. a2bchem.com [a2bchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 153086-78-3|tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]

Technical Guide: Stability and Storage of Boc-Protected Aminooxy Linkers

Executive Summary

Boc-protected aminooxy linkers (e.g., Boc-aminooxy-PEG-NHS) are the linchpins of modern bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and oxime-based labeling. While the tert-butyloxycarbonyl (Boc) group is robust against bases and nucleophiles, it possesses a specific vulnerability to acid-catalyzed hydrolysis.

In storage, the primary failure mode is moisture-induced autocatalytic deprotection . This guide delineates the mechanistic causes of degradation, defines the "Gold Standard" storage protocol, and provides a self-validating Quality Control (QC) workflow to ensure experimental success.

Part 1: The Chemistry of Vulnerability

To preserve these linkers, one must understand why they fail. The Boc group protects the aminooxy nitrogen, rendering it non-nucleophilic. However, the stability of this carbamate linkage is kinetically determined by the absence of protons.

The Degradation Mechanism

Unlike standard amide bonds, the Boc-carbamate is acid-labile. In a storage environment, degradation is rarely caused by heat alone (unless

The "Moisture Trap":

-

Hygroscopicity: PEG-containing linkers attract atmospheric moisture.

-

Acid Formation: Atmospheric

dissolves in this moisture, forming carbonic acid ( -

Initiation: Trace protons protonate the carbonyl oxygen of the Boc group.

-

Collapse: The

-butyl cation leaves, releasing -

Chain Reaction: The resulting free aminooxy group (

) is a "super-nucleophile." It will react with trace aldehydes in the air, plasticizers in tubes, or oxidize, rendering the linker useless.

Visualization: The Degradation Cascade

The following diagram illustrates the pathway from stable linker to degraded byproduct.

Figure 1: The moisture-induced degradation cascade of Boc-protected linkers. Note that the release of isobutylene gas can sometimes pressurize sealed vials, a physical sign of degradation.

Part 2: Critical Storage Parameters

Based on the chemical vulnerabilities described above, the following parameters are non-negotiable for maintaining reagent integrity over 12–24 months.

The Environmental Triad

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics: Lowering temperature slows the rate of spontaneous hydrolysis. -80°C is preferred for solutions but unnecessary for solids. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (preventing oxidation of trace free amines) and moisture (preventing acid formation). Argon is heavier than air and preferred. |

| Humidity | < 10% RH | Water is the reagent of hydrolysis. Desiccators are mandatory. |

| Light | Dark | While Boc itself is not highly photosensitive, heterobifunctional linkers often contain other moieties (e.g., iodides, fluorophores) that are. |

Solvent Compatibility (For Stock Solutions)

Avoid storing linkers in solution. If unavoidable, follow these rules:

-

Recommended: Anhydrous DMSO or DMF.

-

Forbidden: Methanol or Ethanol (Protic solvents accelerate solvolysis).

-

Shelf Life:

Part 3: Protocol for Long-Term Storage

This Standard Operating Procedure (SOP) is designed to maximize shelf life immediately upon receipt of the reagent.

The "Arrival" Workflow

-

Equilibration: Do not open the shipping vial immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside the desiccated bag.

-

Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic powder.

-

-

Aliquot Strategy: Dissolving the entire vial and freezing it is a failure point due to freeze-thaw cycles.

-

Action: In a glove box or dry hood, weigh out single-use aliquots of the solid into amber glass vials with PTFE-lined caps.

-

-

Inert Gas Purge: Gently flow Argon over the solid for 10 seconds before capping.

-

Secondary Containment: Place vials inside a jar containing active desiccant (e.g., Drierite or silica gel). Seal the jar with Parafilm.

-

Cold Storage: Store at -20°C.

Visualization: Storage Decision Tree

Figure 2: Decision tree for handling incoming Boc-aminooxy reagents to ensure maximum longevity.

Part 4: Quality Control & Self-Validation

Before committing valuable protein or antibody to a conjugation reaction, you must validate the linker's integrity. Using a degraded linker leads to low conjugation efficiency (DAR) and aggregation.

The "Go/No-Go" QC Assay

Perform this check if the linker has been stored for >6 months or if the vial was not tightly sealed.

Method: LC-MS (Liquid Chromatography-Mass Spectrometry) [2][3]

-

Why: TLC is often insufficient for distinguishing the Boc-protected form from the free amine due to similar polarity in some solvent systems, and PEG chains streak on silica.

-

Protocol:

-

Dissolve 0.1 mg of linker in acetonitrile.

-

Run a standard C18 gradient (Water/Acetonitrile + 0.1% Formic Acid).

-

Pass Criteria: Single peak matching

. -

Fail Criteria: Presence of a peak at

(Loss of Boc group) or

-

Rapid NMR Check (Alternative)

If LC-MS is unavailable,

-

Diagnostic Signal: Look for the sharp singlet of the Boc

-butyl group at ~1.44 ppm (9 protons). -

Degradation Sign: Disappearance of this peak or splitting/shifting indicates acid cleavage.

References

-

BenchChem. (2025).[2][4][5] An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers. Retrieved from

-

Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard text on carbamate stability).

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA).[7][8] Retrieved from

-

MedChemExpress. (n.d.). (Boc-aminooxy)acetic acid Storage and Handling. Retrieved from

-

BOC Sciences. (n.d.). Antibody Stabilization and Linker Chemistry. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Protocol for conjugating Boc-aminooxy-PEG2-amine to aldehydes

Application Note: Heterobifunctional Conjugation Strategies using Boc-Aminooxy-PEG2-Amine

Executive Summary & Strategic Utility

Boc-Aminooxy-PEG2-Amine is a specialized heterobifunctional linker designed for controlled, multi-step bioconjugation. Its utility lies in its dual-functionality:

-

Primary Amine (-NH₂): A reactive handle for immediate conjugation to activated esters (NHS) or aldehydes (via reductive amination).

-

Boc-Protected Aminooxy (-O-NH-Boc): A chemically inert "masked" handle that, upon acidic deprotection, reveals a highly specific hydroxylamine group capable of forming stable oxime bonds with ketones or aldehydes.

Scope of this Protocol: This guide details the Reductive Amination of the free amine terminus to an Aldehyde-containing target . This reaction creates a stable secondary amine linkage, effectively installing a "Boc-Aminooxy" handle onto the target molecule (e.g., a glycoprotein, polysaccharide, or aldehyde-functionalized surface).

Scientific Foundation (E-E-A-T)

Mechanism of Action: Reductive Amination

The conjugation relies on a two-step "one-pot" reaction.

-

Schiff Base Formation: The nucleophilic primary amine of the PEG linker attacks the electrophilic carbon of the target aldehyde. This releases a water molecule and forms an unstable imine (Schiff base).

-

Reduction: A selective reducing agent, Sodium Cyanoborohydride (NaCNBH₃), reduces the C=N imine bond to a stable C-N single bond (secondary amine).

Expert Insight: Why NaCNBH₃? Unlike the stronger Sodium Borohydride (NaBH₄), NaCNBH₃ is mild and pH-selective.[1] At pH 6.0–7.5, it rapidly reduces the protonated iminium ion but reacts negligibly with the aldehyde itself. This prevents the destruction of your target aldehyde before conjugation occurs [1].

Visualizing the Reaction Pathway

Figure 1: The primary amine reacts with the aldehyde to form an imine, which is selectively reduced to a stable secondary amine bond.[2]

Detailed Protocol: Reductive Amination

Materials & Reagents

| Component | Specification | Role |

| Linker | Boc-Aminooxy-PEG2-Amine | Heterobifunctional crosslinker. |

| Target | Aldehyde-functionalized molecule | Biomolecule (e.g., oxidized antibody) or surface.[1] |

| Buffer | 0.1 M Phosphate or MES, pH 6.0–7.2 | Reaction medium. Avoid amine buffers (Tris/Glycine). |

| Reductant | Sodium Cyanoborohydride (NaCNBH₃) | 5 M stock in 1 M NaOH (Prepare fresh or buy solution). |

| Quench | 1 M Tris-HCl, pH 7.5 | Stops reaction by scavenging excess aldehyde. |

| Solvent | DMSO or DMF (Dry) | For solubilizing the linker if needed. |

Experimental Workflow

Step 1: Preparation of Linker Stock

-

Calculate the required mass of Boc-Aminooxy-PEG2-Amine (MW: ~264.32 Da).

-

Dissolve the linker in dry DMSO or DMF to a concentration of 50–100 mM.

-

Note: PEG linkers are generally water-soluble, but preparing a concentrated organic stock prevents hydrolysis issues during storage.

Step 2: Reaction Setup

-

Buffer Exchange: Ensure the target aldehyde is in the Coupling Buffer (PBS or MES, pH 6.0–7.2). Remove any competing amines (Tris, Glycine) via dialysis or desalting columns.

-

Mixing: Add the Linker Stock to the Target Aldehyde solution.

-

Stoichiometry: Use a 10-fold to 50-fold molar excess of Linker over Aldehyde to prevent crosslinking (if the target has multiple aldehydes) and drive kinetics.

-

Final Concentration: Target molecule concentration should be 1–5 mg/mL for proteins.

-

-

Catalyst Addition: In a fume hood, add NaCNBH₃ to a final concentration of 50 mM .

-

Safety: NaCNBH₃ is highly toxic and generates HCN gas if acidified. Do not mix with acid.

-

Step 3: Incubation

-

Incubate the reaction at Room Temperature (RT) for 4 to 16 hours (overnight is common) with gentle agitation.

-

Optimization: If the target is temperature-sensitive, incubate at 4°C for 16–24 hours.

Step 4: Quenching

-

Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM.

-

Incubate for 30 minutes at RT. The Tris amine will react with any remaining unreacted aldehydes, capping them.

Step 5: Purification

-

Remove excess linker, reductant, and byproducts using:

-

Size Exclusion Chromatography (SEC): For proteins/polymers.

-

Dialysis: Against PBS (pH 7.4).

-

-

Validation: The conjugate now contains the Boc-protected aminooxy group.

Downstream Application: Boc Deprotection & Oxime Ligation

Once the linker is conjugated to the aldehyde, the "Boc-Aminooxy" tail is inert. To utilize it for a second conjugation (e.g., to a drug or probe), you must deprotect it.

Deprotection Protocol

-

Acid Treatment: Treat the conjugate with 20–50% Trifluoroacetic Acid (TFA) in DCM (for small molecules) or mild aqueous acid conditions (for robust biomolecules, though protein stability must be considered).

-

Neutralization: Rapidly neutralize to pH 4.5–5.0.

-

Result: The Boc group is removed, revealing the Aminooxy (-O-NH₂) group.[3][4]

Oxime Ligation (The Payoff)

The revealed Aminooxy group reacts spontaneously with Ketones or Aldehydes at pH 4.5–6.5 to form an Oxime linkage .

-

Stability: Oxime bonds are significantly more stable to hydrolysis than hydrazones [2].[5][6]

-

Catalysis: The reaction can be accelerated 10-100x using aniline or m-phenylenediamine as a catalyst [3].

Figure 2: The logical progression from reductive amination to downstream oxime ligation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | pH too high (> 7.5) | Reduce pH to 6.0–6.5 to facilitate Schiff base formation. |

| Competing Amines | Ensure buffer is free of Tris, Glycine, or Ammonium ions. Dialyze before reaction. | |

| Old Reductant | NaCNBH₃ is hygroscopic. Use a fresh bottle or fresh solution. | |

| Precipitation | Linker hydrophobicity | Although PEG improves solubility, high concentrations can precipitate. Add 10-20% DMSO to the buffer. |

| Target Degradation | Reduction of S-S bonds | NaCNBH₃ is generally selective, but ensure no DTT/Mercaptoethanol is present. |

References

-

Thermo Fisher Scientific. AminoLink™ Reductant (Sodium Cyanoborohydride) Product Instructions.Link

-

Kalia, J., & Raines, R. T. (2008).[5] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[6] Link

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

-

BroadPharm. Boc-Aminooxy-PEG2-amine Product Page & Protocols.Link

Sources

In-Depth Technical Guide to the Boc Deprotection of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the successful deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate. This procedure is fundamental for researchers and drug development professionals who utilize the versatile aminooxy group for bioconjugation, linker chemistry, and the synthesis of complex molecules. This document emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: The Significance of the Aminooxy Moiety and the Role of Boc Protection

The aminooxy group (-ONH₂) is a powerful functional handle in modern organic and medicinal chemistry. Its enhanced nucleophilicity, a phenomenon known as the alpha effect, allows for highly efficient and chemoselective reactions with aldehydes and ketones to form stable oxime linkages.[1] This "click-type" reaction is orthogonal to many other common conjugation chemistries, enabling the precise, site-specific modification of complex biomolecules, such as in the formation of antibody-drug conjugates (ADCs).[2]

To harness the reactivity of the aminooxy group at the desired synthetic stage, it is often necessary to employ a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability across a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[3][4] The deprotection of tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate unmasks the reactive aminooxy group, making it available for subsequent transformations.

Mechanistic Insights: The Acid-Catalyzed Deprotection Pathway

The deprotection of a Boc-protected amine with trifluoroacetic acid (TFA) is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2]

It is crucial to note that the N-O bond of the aminooxy group is generally stable under the standard acidic conditions used for Boc deprotection.[2] However, prolonged exposure to harsh acidic conditions or elevated temperatures could potentially lead to the degradation of the hydroxylamine product.[5][6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust method for the Boc deprotection of tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate | ≥95% | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Ensure dryness to prevent side reactions. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available | Handle in a fume hood with appropriate PPE. |

| Toluene | ACS Grade | Commercially Available | For azeotropic removal of TFA. |

| Diethyl ether | Anhydrous | Commercially Available | For precipitation of the product. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For optional basic work-up. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying organic layers. | |